(7,8-~13~C_2_)Octanoic acid
Overview
Description
(7,8-~13~C_2_)Octanoic acid: is a labeled form of octanoic acid, where the carbon atoms at positions 7 and 8 are replaced with the carbon-13 isotopeC_8H_16O_2 . It is naturally found in the milk of various mammals and as a minor component of coconut oil and palm kernel oil. The labeled version, this compound, is used in scientific research to trace metabolic pathways and study biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7,8-~13~C_2_)Octanoic acid typically involves the incorporation of carbon-13 isotopes into the octanoic acid molecule. One common method is the reaction of labeled malonic acid derivatives with hexyl iodide, followed by decarboxylation to yield the labeled octanoic acid .
Industrial Production Methods: Industrial production of octanoic acid generally involves the oxidation of octanol or the hydrolysis of octanoyl chloride. The labeled version, however, is produced in smaller quantities and requires specialized facilities to incorporate the carbon-13 isotopes .
Chemical Reactions Analysis
Types of Reactions: (7,8-~13~C_2_)Octanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce octanoic acid derivatives.
Reduction: Reduction reactions can convert it into octanol.
Substitution: It can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions.
Major Products:
Oxidation: Produces octanoic acid derivatives.
Reduction: Produces octanol.
Substitution: Produces esters and amides.
Scientific Research Applications
Chemistry: (7,8-~13~C_2_)Octanoic acid is used as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism .
Biology: In biological research, it helps in studying the role of fatty acids in cellular processes and energy production .
Medicine: It is used in medical research to investigate the metabolism of fatty acids in various diseases, including metabolic disorders and neurological conditions .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a standard in analytical chemistry .
Mechanism of Action
(7,8-~13~C_2_)Octanoic acid exerts its effects by participating in metabolic pathways involving fatty acids. It is metabolized in the mitochondria through beta-oxidation, producing acetyl-CoA, which enters the citric acid cycle to generate energy. The labeled carbon-13 atoms allow researchers to trace the metabolic fate of the compound and study the specific pathways and enzymes involved .
Comparison with Similar Compounds
Hexanoic acid (C_6H_12O_2): A shorter-chain fatty acid with similar properties but different metabolic pathways.
Decanoic acid (C_10H_20O_2): A longer-chain fatty acid with different physical and chemical properties.
Dodecanoic acid (C_12H_24O_2): Another longer-chain fatty acid with distinct applications and metabolic effects.
Uniqueness: (7,8-~13~C_2_)Octanoic acid is unique due to its labeled carbon-13 atoms, which make it a valuable tool in research for tracing metabolic pathways and studying biochemical processes. Its medium-chain length also allows it to be metabolized more rapidly than longer-chain fatty acids, making it particularly useful in studies of energy production and metabolism .
Properties
IUPAC Name |
(7,8-13C2)octanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1+1,2+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZKQHOCKIZLMA-ZDOIIHCHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2]CCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745715 | |
Record name | (7,8-~13~C_2_)Octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287111-09-5 | |
Record name | (7,8-~13~C_2_)Octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 287111-09-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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